3-(4-(Difluoromethoxy)phenyl)pyrrolidine
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Overview
Description
3-(4-(Difluoromethoxy)phenyl)pyrrolidine is a chemical compound with the molecular formula C11H13F2NO and a molecular weight of 213.22 g/mol . This compound features a pyrrolidine ring substituted with a 4-(difluoromethoxy)phenyl group, making it a member of the pyrrolidine family, which is known for its significant role in medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of 3-(4-(Difluoromethoxy)phenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 4-(difluoromethoxy)benzaldehyde with pyrrolidine under specific conditions to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
3-(4-(Difluoromethoxy)phenyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(4-(Difluoromethoxy)phenyl)pyrrolidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(4-(Difluoromethoxy)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(4-(Difluoromethoxy)phenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound, which lacks the difluoromethoxyphenyl substitution.
4-(Difluoromethoxy)phenylpyrrolidine: A similar compound with different substitution patterns on the pyrrolidine ring.
3,4-Methylenedioxypyrovalerone (3,4-MDPV): A compound with a pyrrolidine ring and similar structural features, known for its psychostimulant effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13F2NO |
---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)15-10-3-1-8(2-4-10)9-5-6-14-7-9/h1-4,9,11,14H,5-7H2 |
InChI Key |
YKEWXCSUGXAEBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
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